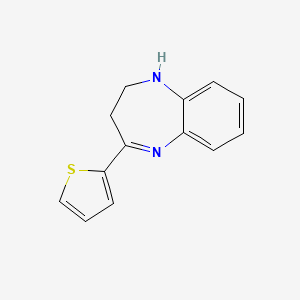

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

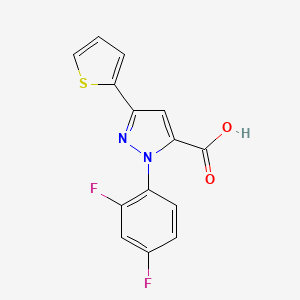

The compound is a benzodiazepine derivative with a thiophene ring . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as Density Functional Theory (DFT) calculations . These methods can provide detailed information about the molecular geometry and electronic structure of the compound.Wissenschaftliche Forschungsanwendungen

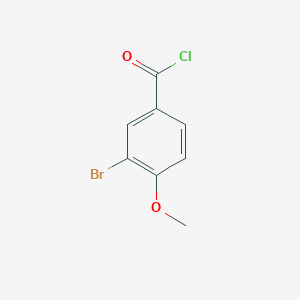

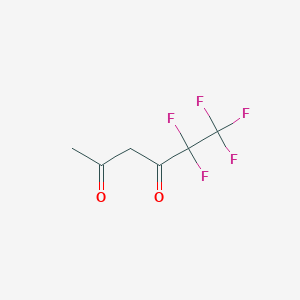

Synthesis and Reactivity

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives are primarily studied for their synthesis and chemical reactivity. A notable method for synthesizing 2,4-di(hetero)aryl substituted 2,3-dihydro 1,5-benzodiazepines involves a three-component one-pot process initiated by a coupling-isomerization sequence, followed by a cyclocondensation with various anilines (Müller & Baum, 2000). Another approach for the synthesis of 1H-1,5-benzodiazepine derivatives involves using heteroaromatic ketones and highlighting the structural analysis of specific benzodiazepine derivatives (Jung et al., 2007).

Regioselective Synthesis

Research also emphasizes the regioselective synthesis of novel compounds. For instance, the synthesis of new 3-benzyl-1,10-diaryl-4 H ,10 H -thieno[3,4- c ][1,5]benzothiazepines from specific thiophenones and o-aminothiophenol showcases a tandem sequence of reactions leading to regioselective outcomes (Karthikeyan & Perumal, 2007). Furthermore, studies on nucleophilic substitution in 1,5-benzodiazepin-2-ones demonstrate the potential for producing various substituted benzodiazepines (Bozhanov & Ivonin, 2013).

Novel Synthesis Methods

Innovative synthesis methods have been developed, such as synthesizing 1,5-benzodiazepine derivatives under microwave irradiation without solvent, showcasing a rapid and high-yielding reaction process (Pozarentzi et al., 2002). An efficient synthesis method catalyzed by potassium aluminium sulfate dodecahydrate has also been used for synthesizing 1,5-benzodiazepine derivatives, emphasizing their potential antioxidant activity (Bhat et al., 2012).

Sensor Applications

One specific application in sensor technology involves using 4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives in the construction of highly selective and sensitive Ag+ membrane sensors. This showcases the compound's potential in ion recognition and sensor development (Ganjali et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-thiophen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSFUJINLTQDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378015 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

497178-55-9 |

Source

|

| Record name | 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)